N-Tosyl(4-fluorophenyl)methanimine
Description
N-Tosyl(4-fluorophenyl)methanimine is a Schiff base derivative characterized by a tosyl (p-toluenesulfonyl) group and a 4-fluorophenyl substituent. Such compounds are typically synthesized via condensation reactions between amines and carbonyl precursors, though specific protocols for the target compound require extrapolation from similar systems .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXIEXWVOUQDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Tosyl(4-fluorophenyl)methanimine can be synthesized through a reaction between 4-fluoroaniline and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
On an industrial scale, the synthesis of this compound may involve similar reaction conditions but with optimized parameters to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
N-Tosyl(4-fluorophenyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Tosyl(4-fluorophenyl)methanimine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to form stable complexes with metals also makes it useful in coordination chemistry.
Medicine: this compound is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. It is also used in the synthesis of drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Tosyl(4-fluorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The azomethine group (–HC=N–) in its structure is highly reactive and can undergo various chemical transformations. This reactivity allows the compound to interact with enzymes, receptors, and other biomolecules, leading to its biological effects.
For example, in antibacterial applications, this compound may inhibit bacterial enzymes by forming stable complexes with metal ions, disrupting essential metabolic processes. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Structural and Crystallographic Differences
- Planarity and Steric Effects: Fluorinated aromatic groups often induce nonplanar geometries. For example, metalloporphyrins with 4-fluorophenyl substituents exhibit distortion from planarity due to steric clashes between the fluorine atoms and the macrocycle . Similarly, in (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, a dihedral angle of ~56° between phenyl rings is observed, driven by weak C–H⋯N and π–π interactions . N-Tosyl(4-fluorophenyl)methanimine likely adopts a similar nonplanar conformation, exacerbated by the bulky tosyl group.
Crystal Packing :
Weak intermolecular interactions dominate the packing of fluorinated imines. For instance, thiazol-2(3H)-imines with 4-fluorophenyl groups form solid solutions despite electronic differences between substituents, owing to comparable steric profiles . The tosyl group in the target compound may further influence packing via sulfonyl-oxygen hydrogen bonding, a feature absent in simpler analogs.
Spectroscopic and Electronic Properties
- NMR and Computational Data :
Fluorine substituents induce distinct ¹⁹F NMR shifts and coupling patterns. For N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine, the ¹H NMR imine proton resonates at δ = 8.46 ppm, while fluorinated aromatic protons show complex splitting . Density functional theory (DFT) studies on bis-Schiff bases like N,N'-(oxybis(4,1-phenylene))bis(1-(4-fluorophenyl)methanimine) reveal strong agreement between calculated and experimental vibrational frequencies, suggesting reliable predictive models for the target compound .
Data Table: Key Features of Selected Fluorinated Methanimines
Biological Activity
N-Tosyl(4-fluorophenyl)methanimine (CAS Number: 193675-43-3) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C14H12FNO2S
- Molecular Weight : 277.314 g/mol
The compound features a tosyl group, which is known to enhance the lipophilicity and stability of amines, potentially influencing its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of phenylmethanamine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis through pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway .
- Enzyme Inhibition : The compound might act as an inhibitor for specific enzymes. For example, related compounds have been identified as inhibitors of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .
- Transporter Interactions : this compound may interact with organic anion transporters, influencing pharmacokinetics and bioavailability. Such interactions can lead to enhanced accumulation in target tissues, as seen with other compounds in its class .
In Vivo Studies
In vivo studies have demonstrated the potential of related compounds to reduce tumor growth in animal models. For instance, a study indicated that a structurally similar compound reduced tumor size significantly in nude mice models when administered at varying doses (5, 10, and 20 mg/kg) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Tosyl Group : Enhances stability and solubility.
- Fluorine Substitution : The presence of fluorine atoms can improve binding affinity to biological targets due to increased electronegativity and lipophilicity .
Case Studies
- Anticancer Efficacy : A case study involving a related phenylmethanamine derivative demonstrated significant anticancer activity against breast cancer cell lines by reducing VEGF levels and inhibiting tumor growth in xenograft models .
- Cholesterol Absorption Inhibition : Another study highlighted a compound with structural similarities that effectively reduced cholesterol absorption in a hamster model, showcasing potential cardiovascular benefits .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H12FNO2S |
| Molecular Weight | 277.314 g/mol |
| Anticancer Activity | Yes |
| Enzyme Inhibition Potential | Yes |
| Interaction with Transporters | Yes |
Q & A
Q. Advanced Research Focus
Target Selection : Prioritize enzymes with known fluorinated ligand interactions (e.g., kinases or oxidoreductases).
Docking Protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling to account for imine tautomerism .
MD Simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and correlate with experimental IC₅₀ values .
How should researchers address contradictory NMR data caused by solvent or temperature effects in fluorinated imines?
Advanced Research Focus
Fluorine’s strong electronegativity and solvent polarity can shift NMR signals. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by observing line broadening at low temperatures .
- COSY/NOESY : Resolve overlapping peaks in aromatic regions through 2D correlation spectroscopy .
- Deuterated Solvent Screening : Test solvents like DMSO-d₆ vs. CDCl₃ to minimize exchange broadening in protic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
